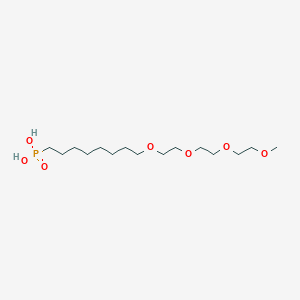

m-PEG4-(CH2)8-phosphonic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQSHEHZCLMYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for M Peg4 Ch2 8 Phosphonic Acid and Its Molecular Derivatives

General Overview of Synthetic Routes to Alkylphosphonic Acids

The synthesis of alkylphosphonic acids is a well-established field in organic chemistry, with several reliable methods for forming the crucial carbon-phosphorus (C-P) bond. The choice of method often depends on the starting materials and the desired complexity of the final molecule. d-nb.inforesearchgate.net

One of the most fundamental and widely used methods is the Michaelis-Arbuzov reaction . researchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield a dialkyl phosphonate (B1237965). Another common approach is the Michaelis-Becker reaction , which uses a dialkyl phosphite and a base to form a sodium dialkyl phosphite, which then acts as a nucleophile to attack an alkyl halide. d-nb.info

For arylphosphonic acids, catalytic cross-coupling reactions have become prevalent, often using palladium catalysts to couple aryl halides with phosphites. researchgate.net Direct methods also exist, such as the reaction of phosphorous acid (H₃PO₃) with certain organic molecules, which can form the phosphonic acid in a single step, although purification can be challenging. nih.gov

The table below summarizes some of the principal methods for synthesizing phosphonic acids.

| Synthetic Method | Typical Phosphorus Reagent | Co-reactant/Catalyst | Primary Product |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite (e.g., P(OEt)₃) | Alkyl halide (R-X) | Dialkyl alkylphosphonate |

| Michaelis-Becker Reaction | Dialkyl phosphite (e.g., HP(O)(OEt)₂) | Base (e.g., NaH), Alkyl halide (R-X) | Dialkyl alkylphosphonate |

| Pudovik Reaction | Dialkyl phosphite | Aldehyde or Ketone, Base catalyst | Dialkyl α-hydroxyphosphonate |

| Hydrophosphinylation | Hypophosphorous acid (H₃PO₂) | α-Olefin, Initiator | Mono-alkylphosphinic acid |

Targeted Synthesis of m-PEG4-(CH2)8-phosphonic acid

The synthesis of a specific, functionalized molecule like this compound is a multi-step process that builds upon the general principles of organophosphorus chemistry. The structure consists of a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) unit, an eight-carbon alkyl spacer, and a terminal phosphonic acid group. The synthesis is logically divided into the formation of a stable ester precursor, followed by hydrolysis to the final acid.

The most common strategy to create the C-P bond for this type of molecule is through the Michaelis-Arbuzov or Michaelis-Becker reaction. researchgate.net The synthesis would begin with a halogenated precursor, such as m-PEG4-(CH2)8-Br . This precursor would then be reacted with a trialkyl phosphite, typically triethyl phosphite, often under heating.

The reaction results in the formation of the corresponding diethyl phosphonate ester, This compound diethyl ester (IUPAC name: diethyl (2,5,8,11-tetraoxanonadecan-19-yl)phosphonate). medkoo.com This ester is a stable, isolable intermediate that can be purified using standard techniques like column chromatography before proceeding to the final hydrolysis step. This precursor is listed as a research chemical by various suppliers. medkoo.comaxispharm.comcd-bioparticles.net

Once the phosphonate ester precursor is obtained and purified, the ester groups must be cleaved to generate the final phosphonic acid. This dealkylation is a critical step, and several methods are available. nih.gov

Acidic Hydrolysis : The most traditional and straightforward method is hydrolysis using a strong, concentrated acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), typically at reflux temperatures. nih.govbeilstein-journals.org The reaction involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack by water on the phosphorus atom or the ester alkyl group. The excess acid and water can be removed by distillation at the end of the reaction. nih.gov This method is robust but can be harsh, potentially cleaving other acid-sensitive functional groups if present in the molecule. d-nb.info

McKenna's Method (Silyl Ester Cleavage) : A much milder and highly efficient alternative is the use of bromotrimethylsilane (B50905) (TMSBr). nih.govbeilstein-journals.org This reagent reacts with the dialkyl phosphonate in a non-protic solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) to form a bis(trimethylsilyl) phosphonate intermediate. This silylated intermediate is highly susceptible to hydrolysis and is readily cleaved by the addition of water or an alcohol like methanol (B129727) in a subsequent step. beilstein-journals.org This two-step procedure is often preferred for complex molecules as it proceeds under neutral conditions and at room temperature, preserving sensitive functionalities. nih.gov

The table below compares these common hydrolysis strategies.

| Hydrolysis Method | Reagents | Conditions | Advantages | Disadvantages |

| Acidic Hydrolysis | Concentrated HCl or HBr in water | Reflux, 1-12 hours | Inexpensive reagents, simple workup (distillation) nih.govrsc.org | Harsh conditions, may cleave other acid-labile groups d-nb.info |

| McKenna's Method | 1. Bromotrimethylsilane (TMSBr)2. Methanol or Water | Room temperature | Mild, neutral conditions, high yield, compatible with sensitive groups nih.govbeilstein-journals.org | More expensive reagent, requires anhydrous conditions for the first step |

Phosphonic acids are highly polar, often hygroscopic compounds, which can make their purification challenging. nih.govbeilstein-journals.org Simple distillation or removal of volatiles from the hydrolysis step may yield a product that is sufficiently pure for some applications. nih.gov However, for high-purity materials required in academic research, such as for surface modification studies, more rigorous purification is necessary.

Several techniques can be employed:

Recrystallization : For solid phosphonic acids, recrystallization can be an effective method. A common approach involves dissolving the crude product in a minimal amount of water and adding it to a cold alcohol like ethanol (B145695) or isopropanol (B130326) to induce precipitation. researchgate.net

Chromatography : Due to their high polarity, standard silica (B1680970) gel chromatography requires very polar eluent systems (e.g., a mixture of chloroform, methanol, and water). beilstein-journals.org An alternative is to use reverse-phase HPLC (RP-HPLC), which is well-suited for polar compounds. nih.gov Ion-exchange chromatography, particularly using a strong anion-exchange resin and eluting with an acidic solution like aqueous formic acid, is another powerful technique. researchgate.net

Salt Formation : If the free acid is difficult to crystallize or handle due to its hygroscopicity, converting it to a salt can be beneficial. Forming a sodium or an amine salt (e.g., with cyclohexylamine (B46788) or dicyclohexylamine) can yield a more stable, crystalline solid that is easier to purify and handle. researchgate.net

Hydrolysis Strategies for Phosphonic Acid Generation

Strategic Functionalization of this compound Derivatives

The this compound molecule is primarily designed for its phosphonic acid group to act as a strong anchor to various metal oxide surfaces, such as iron oxide, cerium oxide, or titanium oxide. arxiv.orgnih.gov The methoxy (B1213986) (m-) cap on the PEG chain renders that end of the molecule inert. Therefore, strategic functionalization typically involves creating derivatives where the methoxy group is replaced with a reactive handle for further chemical modification.

Orthogonal chemistry refers to reactions that can occur in the presence of other functional groups without interfering with them. Bioorthogonal click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example and a powerful tool for modifying complex molecules. nih.govacs.org

To apply this to a PEGylated phosphonic acid, one would synthesize a derivative where the terminal methoxy group is replaced by a "clickable" functional group, such as an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH). researchgate.netmedchemexpress.com For example, a synthetic target could be Azido-PEG4-(CH2)8-phosphonic acid or Alkyne-PEG4-(CH2)8-phosphonic acid .

Once such a derivative is synthesized, the phosphonic acid can be used to anchor the molecule to a surface or nanoparticle. The terminal azide or alkyne group is then available for a highly specific click reaction with a molecule containing the complementary functional group (an alkyne or azide, respectively). researchgate.net This allows for the covalent attachment of a wide array of secondary molecules, such as fluorescent dyes, targeting ligands, or other polymers, in a controlled and efficient manner. nih.govuni-stuttgart.de This orthogonal approach provides a versatile platform for creating multifunctional surfaces and materials. uni-stuttgart.deacs.org

| Clickable Group | Reaction Partner | Reaction Name | Resulting Linkage |

| Terminal Alkyne | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Azide | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Azide | Cyclooctyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,2,3-Triazole |

| Thiol | Alkene/Alkyne | Thiol-ene / Thiol-yne Reaction | Thioether |

Introduction of Diverse Reactive Handles for Advanced Conjugation

The utility of this compound as a linker is significantly enhanced by the incorporation of terminal reactive handles. These functional groups are crucial for covalent attachment to a wide array of biomolecules, surfaces, or therapeutic agents. The synthetic strategy often involves building the molecule from a starting PEG material that already contains the desired reactive group or a precursor that can be easily converted to it. This approach allows for a modular synthesis where the phosphonic acid provides surface anchoring, the PEG chain imparts hydrophilicity and stealth properties, and the terminal handle dictates the conjugation chemistry.

A variety of reactive groups can be introduced, each with specific reactivity toward certain functional groups found in biomolecules, such as primary amines (e.g., on lysine (B10760008) residues) or thiols (e.g., on cysteine residues). thermofisher.com Furthermore, bioorthogonal reactive groups, which react chemoselectively with a specific partner in a biological environment without cross-reactivity, have become increasingly important for precise bioconjugation. nih.gov

Primary amines are common targets for bioconjugation due to their presence on the N-terminus of proteins and the side chain of lysine residues. thermofisher.com N-hydroxysuccinimide (NHS) esters are among the most prevalent amine-reactive groups. They react with primary amines under mild alkaline conditions to form stable amide bonds. thermofisher.com A synthetic route to an NHS-ester derivative of a PEG-phosphonate linker could involve starting with a commercially available PEG that is functionalized with a carboxylic acid. This acid can then be activated to the corresponding NHS ester using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide, or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of sulfo-NHS. thermofisher.com

The thiol group of cysteine residues provides a relatively unique target for site-specific modification on proteins. Maleimides are widely used thiol-reactive handles that undergo a Michael addition reaction with sulfhydryl groups to form a stable thioether bond. acs.org More advanced reagents like dibromomaleimides (DBMs) have been developed for robustly bridging disulfide bonds in antibodies. ucl.ac.uk The synthesis of a maleimide-functionalized PEG-phosphonate would typically start from an amine-terminated PEG raw material. This amine can be reacted with a reagent like maleic anhydride (B1165640) to introduce the maleimide (B117702) functionality.

Bioorthogonal chemistry enables highly specific covalent reactions to proceed in complex biological media without interfering with native biochemical processes. nih.gov Common bioorthogonal reaction pairs include the azide-alkyne cycloaddition and the tetrazine-trans-cyclooctene ligation.

Azides and Alkynes : The introduction of an azide or a terminal alkyne group onto the PEG linker allows for "click chemistry" reactions. acs.org For instance, an azide-functionalized this compound can be synthesized from an alcohol-terminated PEG precursor. The alcohol can be converted to a good leaving group (e.g., a tosylate) and subsequently displaced by sodium azide. This azide-terminated linker can then be "clicked" onto a molecule containing a terminal alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or onto a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), via the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orguni-muenchen.de SPAAC is particularly advantageous for in vivo applications as it does not require a cytotoxic copper catalyst. acs.org

Phosphines : Phosphines, such as triphenylphosphine, are used as reagents in the Staudinger ligation, where they react with azides to form an aza-ylide intermediate that is then trapped to form a stable amide bond. nih.gov This provides another route for conjugating azide-modified linkers.

The strategic choice of a reactive handle depends on the target molecule and the desired application. The modular synthesis approach allows for the creation of a diverse library of this compound-based linkers, each tailored for a specific conjugation strategy. beilstein-journals.org

Interactive Data Table: Reactive Handles for Conjugation

| Reactive Handle | Target Functional Group | Resulting Covalent Bond |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide |

| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether |

| Azide (-N₃) | Alkyne / Cyclooctyne | Triazole |

| Alkyne | Azide (-N₃) | Triazole |

| Phosphine | Azide (-N₃) | Amide (via Staudinger Ligation) |

| Dibromomaleimide (DBM) | Disulfide (-S-S-) | Thioether (Disulfide Bridge) |

Advanced Spectroscopic and Analytical Characterization of M Peg4 Ch2 8 Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in the molecule.

For the related compound, diethyl (2,5,8,11-tetraoxanonadecan-19-yl)phosphonate , the ¹H NMR spectrum would be expected to show the following characteristic signals:

| Chemical Shift (δ) ppm (Predicted) | Protons | Multiplicity | Integration |

| ~ 4.1 | -P(O)(OCH₂ CH₃)₂ | Quartet | 4H |

| ~ 3.6 | -OCH₂CH₂ O- | Singlet/Multiplet | 16H |

| ~ 3.5 | -OCH₂ -(CH₂)₇- | Triplet | 2H |

| ~ 3.3 | -OCH₃ | Singlet | 3H |

| ~ 1.5-1.7 | -CH₂ -P(O)- | Multiplet | 2H |

| ~ 1.2-1.4 | -(CH₂ )₆- | Multiplet | 12H |

| ~ 1.3 | -P(O)(OCH₂CH₃ )₂ | Triplet | 6H |

For m-PEG4-(CH2)8-phosphonic acid , the ¹H NMR spectrum would exhibit similar features for the PEG and alkyl chain protons. However, the signals corresponding to the ethyl ester groups would be absent. Instead, a broad signal for the acidic protons of the phosphonic acid group (-P(O)(OH)₂) would be expected, the chemical shift of which is highly dependent on the solvent and concentration. The protons on the carbon adjacent to the phosphonic acid may also experience a shift in their signal compared to the ester.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.

The predicted ¹³C NMR chemical shifts for diethyl (2,5,8,11-tetraoxanonadecan-19-yl)phosphonate are as follows:

| Chemical Shift (δ) ppm (Predicted) | Carbon Atoms |

| ~ 72.0 | -OC H₂C H₂O- (internal PEG carbons) |

| ~ 70.5 | -OC H₂C H₂O- (terminal PEG carbons) |

| ~ 70.0 | -C H₂-O-(CH₂)₇- |

| ~ 61.5 | -P(O)(OC H₂CH₃)₂ |

| ~ 59.0 | -OC H₃ |

| ~ 30-22 | -(C H₂)₈-P(O)- |

| ~ 16.5 | -P(O)(OCH₂C H₃)₂ |

In the ¹³C NMR spectrum of This compound , the signals for the ethyl groups (-C H₂CH₃) at approximately 61.5 and 16.5 ppm would be absent. The chemical shift of the carbon atom directly bonded to the phosphorus atom is expected to be influenced by the presence of the hydroxyl groups of the phosphonic acid compared to the ethoxy groups of the ester.

Phosphorus (³¹P) NMR Analysis

Phosphorus (³¹P) NMR spectroscopy is a highly specific technique for the characterization of organophosphorus compounds.

For diethyl alkylphosphonates , the ³¹P NMR chemical shift is typically observed in the range of +25 to +35 ppm . rsc.org In contrast, for alkylphosphonic acids , the chemical shift is generally found in a similar but distinct range, often influenced by the pH of the solution. The deprotonation of the phosphonic acid can cause a significant upfield or downfield shift of the ³¹P signal. researchgate.net For this compound, a single resonance is expected, and its precise chemical shift would confirm the presence of the phosphonic acid moiety and provide information about its chemical environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) (Expected) | Vibrational Mode | Functional Group |

| 3400-2800 (broad) | O-H stretch | P-OH |

| 2920, 2850 | C-H stretch | -CH₂-, -CH₃ |

| 1260-1180 | P=O stretch | Phosphonic acid |

| 1100 | C-O-C stretch | Ether (PEG) |

| 1050-950 | P-O stretch | P-O-H |

The broad band in the high-frequency region is characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid. The strong P=O stretching vibration is a key indicator of the phosphonate (B1237965) group. The prominent C-O-C stretching band confirms the presence of the polyethylene (B3416737) glycol chain. waters.com

Mass Spectrometry Techniques for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity. For this compound (Molecular Formula: C₁₅H₃₃O₇P), the expected exact mass is 356.19 g/mol .

Electrospray ionization (ESI) mass spectrometry in the negative ion mode is particularly well-suited for the analysis of phosphonic acids, which are readily deprotonated. nih.gov The mass spectrum would be expected to show a prominent peak for the [M-H]⁻ ion at m/z 355.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the molecular structure by showing characteristic losses of fragments of the PEG chain or the alkyl phosphonate moiety. nih.gov

Chromatographic Methods for Purity Profiling and Molecular Weight Distribution Assessment

Chromatographic techniques are essential for determining the purity of this compound and for assessing the distribution of PEG chain lengths, if applicable.

High-performance liquid chromatography (HPLC) is a primary method for purity analysis. Due to the polar and amphiphilic nature of the molecule, specialized chromatographic modes are often required. fishersci.comchromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide good retention and separation of such polar compounds. waters.com The use of a mass spectrometer as a detector (LC-MS) allows for the simultaneous assessment of purity and confirmation of the identity of any impurities. waters.com

Suppliers of this compound typically report a purity of ≥95%, which is verified by these chromatographic methods. osti.gov

Thermogravimetric Analysis (TGA) for Quantification of Grafting Density and Thermal Stability

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For surfaces and nanoparticles functionalized with this compound, TGA provides critical data on both the amount of grafted material and the thermal stability of the organic layer.

Quantification of Grafting Density: The grafting density, often expressed as the number of polymer chains per unit of surface area (chains/nm²), is a key parameter influencing the properties of the modified material. TGA can determine the mass loss associated with the thermal decomposition of the grafted this compound molecules. By relating this mass loss to the surface area of the substrate (e.g., nanoparticles), the grafting density can be calculated. The analysis typically involves heating the sample to a high temperature (e.g., 800°C) to ensure complete combustion of the organic components. nih.gov The mass loss observed in a specific temperature range, corresponding to the decomposition of the PEGylated phosphonic acid, is used to quantify the amount of grafted material. europa.eu For instance, a study on PEG-grafted γ-alumina membranes utilized TGA to quantify the organic content. researchgate.net

Thermal Stability: TGA is also instrumental in assessing the thermal stability of the functionalized material. The resulting TGA curve provides information about the temperatures at which the grafted molecules begin to degrade. Phosphonic acid monolayers on metal oxide surfaces are known for their high thermal stability, with the P-O bond to the substrate remaining stable at temperatures up to 800°C. nih.govresearchgate.net However, the degradation of the this compound molecule itself will occur at lower temperatures, typically involving the cleavage of the alkyl chain or the PEG backbone. researchgate.net TGA curves for similar phosphonic acid-modified materials often show a significant mass loss in the 250°C to 350°C range, confirming the effective grafting of the organic molecules. europa.eu The thermal stability of methacrylate (B99206) polymers, for example, shows multi-step degradation thermograms. rsc.org

Below is a representative data table illustrating typical TGA results for nanoparticles before and after modification with a PEG-phosphonic acid linker.

Table 1: Representative TGA Data for Nanoparticles Modified with a PEG-Phosphonic Acid Linker

| Sample | Initial Mass (mg) | Mass Loss (%) in 200-600°C range | Calculated Grafting Density (chains/nm²) | Onset Decomposition Temperature (°C) |

|---|---|---|---|---|

| Bare Nanoparticles | 5.23 | 1.5 | N/A | > 600 |

Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis of Modified Nanoparticulate Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. nih.govresearchgate.net When nanoparticles are functionalized with this compound, DLS is essential for determining the change in their hydrodynamic diameter and assessing their colloidal stability. nih.gov

The hydrodynamic diameter measured by DLS corresponds to the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. The grafting of the PEG chains onto the nanoparticle surface creates a hydrophilic layer that extends into the solvent, leading to an increase in the hydrodynamic diameter. d-nb.info This increase is a direct indication of successful surface modification. For example, studies have shown an increase in the hydrodynamic radius of iron oxide nanoparticles after functionalization. uni-saarland.de

DLS is also crucial for evaluating the colloidal stability of the modified nanoparticles in various media. rsc.org The PEG layer provides steric stabilization, preventing the nanoparticles from aggregating. arxiv.org DLS measurements taken over time can monitor any changes in particle size that might indicate aggregation or instability. d-nb.info The polydispersity index (PDI), also obtained from DLS measurements, provides information on the width of the particle size distribution. A low PDI value indicates a narrow size distribution, which is often desirable. d-nb.info

The following table presents typical DLS data for a nanoparticulate system before and after modification with this compound, illustrating the expected changes in hydrodynamic size and polydispersity.

Table 2: Hydrodynamic Size Analysis of Nanoparticles by DLS

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| Bare Nanoparticles in Water | 45 ± 3 | 0.25 | -15.2 |

| Modified Nanoparticles in Water | 65 ± 4 | 0.18 | -28.5 |

Elemental Analysis (e.g., Inductively Coupled Plasma Optical Emission Spectroscopy, ICP-OES) for Compositional Verification

Elemental analysis techniques are vital for confirming the elemental composition of materials and verifying the presence of specific components. Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive method for determining the elemental composition of a wide variety of samples. pepolska.pl In the context of nanoparticles modified with this compound, ICP-OES can be used to confirm the presence of phosphorus, which is unique to the phosphonic acid anchor group.

To perform ICP-OES analysis on coated nanoparticles, the sample is typically digested in strong acid to bring the elements into solution. nih.govrsc.org The solution is then introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

By analyzing the concentration of phosphorus relative to the primary element of the nanoparticle (e.g., iron in iron oxide nanoparticles), the successful grafting of the phosphonic acid-containing molecule can be quantitatively confirmed. nih.govrsc.org This provides complementary information to TGA and helps to build a complete picture of the surface modification. The technique is robust and can handle complex matrices, making it suitable for analyzing digested nanoparticle samples. pepolska.pl High-precision ICP-OES can achieve uncertainties on the order of 0.3-1.0%. eag.com

A representative data table from an ICP-OES analysis is shown below, demonstrating the compositional verification of modified nanoparticles.

Table 3: Elemental Composition of Modified Nanoparticles via ICP-OES

| Sample | Fe Concentration (mg/mL) | P Concentration (µg/mL) | Molar Ratio (P/Fe) |

|---|---|---|---|

| Digested Bare Nanoparticles | 1.05 | < 0.1 (Below Detection Limit) | N/A |

Surface Science and Interfacial Engineering Mediated by M Peg4 Ch2 8 Phosphonic Acid

Elucidation of Phosphonic Acid Binding Mechanisms to Metal Oxide Surfaces

The interaction between phosphonic acids and metal oxide surfaces is a complex process governed by coordination chemistry and adsorption kinetics. nih.govacs.org Understanding these fundamental mechanisms is crucial for controlling the formation and properties of the resulting organic thin films.

The binding of phosphonic acids to metal oxide surfaces primarily occurs through a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, forming strong M-O-P covalent bonds. rsc.orgresearchgate.net The coordination of the phosphonic acid headgroup to the surface can adopt several geometries, including monodentate, bidentate, and tridentate binding modes. researchgate.net The specific binding motif is influenced by factors such as the nature of the metal oxide, the surface coverage, and the reaction conditions. acs.org For instance, studies on the adsorption of phenylphosphonic acid on cobalt oxide have shown a transition from a tridentate to a bidentate binding mode as the surface coverage approaches a full monolayer. acs.org

The kinetics of phosphonic acid adsorption are significantly influenced by the density of hydroxyl groups on the oxide surface. nih.gov A higher density of surface hydroxyls accelerates the formation of the self-assembled monolayer. nih.gov The process of SAM formation is often driven by the strong interaction between the phosphonic acid headgroup and the metal oxide, leading to a spontaneous and ordered arrangement of the molecules on the surface. ethz.ch

Table 1: Factors Influencing Phosphonic Acid Adsorption on Metal Oxide Surfaces

| Factor | Influence on Adsorption | References |

|---|---|---|

| Surface Hydroxyl Density | Higher density accelerates adsorption kinetics. | nih.gov |

| Surface Coverage | Can alter the binding motif (e.g., from tridentate to bidentate). | acs.org |

| Metal Oxide Type | Affects the strength and nature of the M-O-P bond. | researchgate.netosti.gov |

| Reaction Temperature | Elevated temperatures can promote the formation of M-O-P bonds. | researchgate.net |

| Solvent | The choice of solvent can influence the quality and ordering of the resulting SAM. | ethz.ch |

Self-assembled monolayers of phosphonic acids are typically formed by immersing a metal oxide substrate into a dilute solution of the phosphonic acid. nih.gov The formation of these monolayers is a self-limiting process that results in a highly organized, densely packed molecular layer on the substrate. ethz.ch The long alkyl or PEG chains of the phosphonic acid molecules interact with each other through van der Waals forces, which contributes to the ordering and stability of the SAM. nih.gov

A variety of surface-sensitive analytical techniques are employed to characterize the formation and properties of phosphonic acid SAMs. X-ray photoelectron spectroscopy (XPS) is used to confirm the chemical composition of the surface and the formation of the M-O-P bond. nih.govacs.org Contact angle measurements provide information about the hydrophobicity or hydrophilicity of the modified surface, which is indicative of monolayer formation and ordering. nih.gov Atomic force microscopy (AFM) is utilized to visualize the topography of the surface and confirm the presence of a uniform molecular layer. nih.gov Other techniques such as Fourier-transform infrared spectroscopy (FTIR) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy provide insights into the bonding, orientation, and molecular order of the SAMs. acs.orgacs.org

Coordination Chemistry and Adsorption Kinetics on Oxide Interfaces

Precision Functionalization of Inorganic Nanoparticle Surfaces

The ability of m-PEG4-(CH2)8-phosphonic acid to form stable and well-defined monolayers on metal oxide surfaces makes it an ideal candidate for the precision functionalization of inorganic nanoparticles. axispharm.comd-nb.info This surface modification can impart desirable properties to the nanoparticles, such as colloidal stability, biocompatibility, and specific functionalities.

Iron oxide nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), have garnered significant attention for their potential applications in various biomedical fields. d-nb.infomdpi.com However, bare IONPs are prone to aggregation and oxidation in physiological environments. mdpi.com Surface modification with biocompatible polymers like PEG is crucial to improve their stability and biocompatibility. nih.gov

The phosphonic acid group of this compound provides a strong anchor to the surface of IONPs, while the PEG chain extends into the surrounding medium, providing a "stealth" layer that reduces non-specific protein adsorption and enhances colloidal stability. d-nb.infonih.gov This surface functionalization is achieved through a ligand exchange process, where the original hydrophobic ligands on the nanoparticle surface are replaced by the PEG-phosphonic acid. nih.gov The resulting PEGylated IONPs exhibit improved dispersibility in aqueous solutions and are better suited for in vivo applications. d-nb.info

The robust binding of phosphonic acids is not limited to iron oxides. They have been shown to form stable self-assembled monolayers on a variety of other metal oxide surfaces, including titanium dioxide (TiO2), zirconium oxide (ZrO2), and aluminum oxide (Al2O3). osti.govaxispharm.com This versatility allows for the tailoring of the surface properties of these materials for a wide range of applications.

Titanium Dioxide (TiO2): Functionalization of TiO2 surfaces with PEG-phosphonates has been shown to create adlayers with improved stability over a wide pH range and excellent resistance to protein adsorption. nih.gov This is particularly relevant for applications in biomedical implants and biosensors. nih.govrsc.org

Zirconium Oxide (ZrO2): Phosphonic acids exhibit a strong affinity for zirconia surfaces, enabling the creation of robust hybrid materials. rsc.orgresearchgate.net Functionalization with phosphonate-containing molecules can be used to introduce specific functionalities, such as in the development of selective adsorbents for ion separation. rsc.org

Aluminum Oxide (Al2O3): The formation of phosphonic acid monolayers on aluminum oxide has been studied to improve the durability of adhesive joints and to control the surface energy. ethz.ch The kinetics of adsorption on alumina (B75360) are influenced by the surface hydroxyl density, similar to other metal oxides. nih.gov

Table 2: Applications of Phosphonic Acid Functionalization on Various Metal Oxides

| Metal Oxide | Application of Functionalization | References |

|---|---|---|

| Titanium Dioxide (TiO2) | Improved stability and protein resistance for biomedical applications. | nih.gov |

| Zirconium Oxide (ZrO2) | Creation of hybrid materials for selective adsorption and separation. | rsc.orgrsc.org |

| Aluminum Oxide (Al2O3) | Enhanced adhesion and controlled surface energy. | ethz.ch |

| Iron Oxide (IONPs) | Improved biocompatibility and colloidal stability for in vivo imaging and therapy. | d-nb.infonih.gov |

| Indium Tin Oxide (ITO) | Tuning of work function for organic light-emitting diodes (OLEDs). | researchgate.netacs.org |

The utility of phosphonic acids extends to a broad spectrum of metal and metal oxide surfaces beyond those already discussed. Research has demonstrated the formation of organized and robust SAMs on materials such as tin oxide (SnO2), cerium oxide (CeO2), and zinc oxide (ZnO). osti.gov This wide applicability stems from the fundamental interaction between the phosphonic acid headgroup and the metal cations on the oxide surface. researchgate.net The strength of this interaction and the resulting stability of the monolayer can, however, vary depending on the specific metal oxide. osti.gov For example, phosphonate (B1237965) SAMs have been found to be particularly stable on titania. nih.gov The ability to functionalize such a diverse range of materials opens up possibilities for creating novel hybrid materials with tailored properties for applications in catalysis, electronics, and sensor technology. osti.govacs.org

Functionalization of Titanium Dioxide, Zirconium Oxide, and Aluminum Oxide Substrates

Tailoring Interfacial Properties Through this compound Grafting

The functionalization of surfaces with self-assembled monolayers (SAMs) of this compound offers a robust method for precisely engineering interfacial properties. This molecule is amphiphilic, featuring a phosphonic acid headgroup that serves as a strong anchor to various metal oxide surfaces, and a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) tail. The phosphonic acid group forms stable, covalent-like bonds with surfaces such as titanium dioxide, aluminum oxide, iron oxide, and silica (B1680970). axispharm.comdojindo.comdojindo.com This strong anchoring is crucial for creating durable and dense monolayers. dojindo.comdojindo.com The tail of the molecule, consisting of a four-unit PEG chain linked by an octyl spacer, extends away from the surface, defining the new interface's interaction with its environment. This dual structure allows for significant modification of surface characteristics, from wettability and particle dispersibility to biocompatibility. axispharm.comaxispharm.com

Control of Surface Wettability and Dispersibility Characteristics

The grafting of this compound onto a substrate fundamentally alters its surface energy, which in turn controls its wettability and the dispersibility of nanoparticles coated with the molecule. The exposed layer of hydrophilic PEG chains imparts a strong affinity for aqueous environments.

Research on similar short-chain PEG-phosphonic acids has demonstrated their effectiveness in rendering metal oxide nanoparticles, which are often prone to aggregation, colloidally stable in water. d-nb.info In one such study, titanium dioxide (TiO₂) and iron oxide (Fe₃O₄) nanoparticles were functionalized with different phosphonic acid derivatives to control their dispersibility. d-nb.info While pristine nanoparticles would sediment in most solvents, those coated with a PEG-phosphonic acid became readily dispersible in aqueous solutions due to the hydrophilic nature of the PEG chains. d-nb.info Conversely, nanoparticles coated with long alkyl chain phosphonic acids were dispersible in nonpolar, hydrocarbon solvents. d-nb.info

This ability to dictate dispersibility is a direct consequence of modifying the surface wettability. A surface coated with this compound will exhibit increased hydrophilicity, leading to lower water contact angles compared to an uncoated metal oxide surface or one coated with hydrophobic molecules. nih.gov For instance, studies on titanium surfaces have shown that coatings can significantly alter water contact angles, with hydrophilic coatings reducing the angle and improving wettability. nih.govnih.gov The table below, based on findings for various functional phosphonic acids on metal oxide nanoparticles, illustrates how the choice of linker dictates solvent compatibility. d-nb.info

Table 1. Dispersibility of Functionalized Nanoparticles in Various Solvents

| Nanoparticle Coating | Dispersible In | Not Dispersible In |

|---|---|---|

| Hexadecylphosphonic acid (Lipophilic) | Hydrocarbons (e.g., Hexane) | Water, Fluorocarbons |

| PEG-phosphonic acid (Hydrophilic) | Water | Hydrocarbons, Fluorocarbons |

| Perfluorodecyl)phosphonic acid (Fluorophilic) | Fluorocarbons | Water, Hydrocarbons |

Mitigation of Non-Specific Adsorption and Biofouling Phenomena (e.g., Protein Resistance)

A critical application of surface modification with this compound is the creation of bio-inert or "antifouling" surfaces. When materials are exposed to biological fluids, proteins and other biomolecules tend to adsorb onto the surface, a process known as biofouling. nih.gov This non-specific adsorption can trigger adverse biological responses and degrade the performance of biomedical devices.

The hydrophilic and flexible PEG chains create a steric barrier that effectively repels proteins, significantly reducing non-specific adsorption. mdpi.com This "stealth" property is crucial for applications like drug delivery systems, where it can reduce immune system recognition and increase circulation time in the bloodstream. axispharm.com Studies on various nanoparticles have confirmed that PEGylation is a highly effective strategy for mitigating protein adsorption. mdpi.com

For example, research on layered double hydroxide (B78521) (LDH) nanoparticles demonstrated that coating them with a phosphonic acid-terminated PEG resulted in a significant reduction in non-specific protein binding. nih.gov In these experiments, the amount of bovine serum albumin (BSA), a common protein used in such assays, that adsorbed to the nanoparticle surface was quantified. The results showed a marked decrease in protein adsorption for the PEGylated nanoparticles compared to their uncoated counterparts. nih.gov This protein resistance enhances the biocompatibility of materials for use in biomedical devices and tissue engineering scaffolds. axispharm.com

Table 2. Effect of PEG-Phosphonic Acid Grafting on Protein Adsorption

| Surface Type | Relative Protein Adsorption | Antifouling Efficiency |

|---|---|---|

| Uncoated Nanoparticle | High | Low |

| PEG-Phosphonic Acid Coated Nanoparticle | Low | High |

This table represents a qualitative summary of findings from studies on PEGylated nanoparticles, which consistently show reduced protein binding after surface modification. nih.gov

Enhancement of Colloidal Stability in Varied Solvent Systems

The grafting of this compound is a powerful technique for enhancing the colloidal stability of nanoparticles in various solvent systems, particularly in aqueous and high-ionic-strength media. rsc.org Colloidal instability, which leads to particle aggregation and sedimentation, is a major challenge in nanotechnology applications. nih.gov

The stability imparted by this compound arises from two key features: the strong, stable bond of the phosphonate anchor to the nanoparticle's surface and the steric hindrance provided by the hydrophilic PEG chains. axispharm.comnih.gov The phosphonate group ensures that the coating remains attached, while the PEG chains create a hydrated layer around the nanoparticle, preventing close contact and aggregation with other particles. nih.govnih.gov

A study on the coating of iron oxide nanoparticles (IONPs) with a PEG-phosphonate linker demonstrated a significant improvement in colloidal stability. nih.gov Using dynamic light scattering (DLS), researchers measured the hydrodynamic size of the nanoparticles before and after coating. Uncoated or poorly coated nanoparticles showed large aggregate sizes, whereas those effectively coated with the PEG-phosphonate linker remained small and monodispersed in solution for extended periods (up to 6 days). nih.gov The stability was also maintained in complex media such as cryoprotective agent (CPA) solutions. nih.gov Similarly, PEGylation of LDH nanoparticles was shown to maintain their dispersity in both water and saline solutions. nih.gov

Table 3. Research Findings on Hydrodynamic Size of Iron Oxide Nanoparticles (IONPs) Coated with a PEG-Phosphonate Linker

| Coating Condition | Hydrodynamic Size (nm) | Colloidal Stability |

|---|---|---|

| Uncoated (in water) | >1000 nm (Aggregated) | Low (Minutes) |

| Low PEG-Phosphonate Concentration | ~240 nm | Moderate |

| Optimized PEG-Phosphonate Concentration | <100 nm | High (Days) |

Data is based on findings from a study using a similar PEG-phosphonate linker on IONPs, demonstrating the significant reduction in particle size (and thus aggregation) after coating. nih.gov

Advanced Applications in Pre Clinical Biomedical Research and Bio Engineering

Integration into Advanced Bio-Conjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. The distinct functionalities of m-PEG4-(CH2)8-phosphonic acid allow it to act as a versatile linker in creating these complex structures.

The conjugation of PEG chains (PEGylation) to peptides and proteins is a widely used strategy to improve the pharmacokinetic properties of therapeutic biomolecules. The this compound linker can be utilized in such strategies, although its terminal phosphonic acid group is not a conventional reactive handle for direct protein ligation.

The primary amine groups on the side chains of lysine (B10760008) residues and the N-terminus of a protein are common targets for conjugation. thermofisher.com Direct amide bond formation with a phosphonic acid is not standard; therefore, conjugation typically proceeds through one of two routes:

Activation of the Phosphonic Acid: The phosphonic acid group can be chemically activated to make it reactive towards primary amines. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can activate phosphate (B84403) and phosphonate (B1237965) groups, enabling them to form stable bonds with amine-containing molecules like proteins. thermofisher.com This creates a phosphonamidate linkage.

Use as a Bifunctional Scaffold: More commonly, the linker serves as a scaffold. The phosphonic acid end is reserved for another function, such as targeting bone tissue (due to its high affinity for calcium phosphate) or binding to metal oxide surfaces. beilstein-journals.orgnih.gov A different reactive group (e.g., an N-hydroxysuccinimide ester or maleimide) would be incorporated elsewhere in the molecule to facilitate covalent ligation to the protein.

The presence of the PEG chain in the linker provides hydrophilicity, which can help to mitigate the aggregation of the resulting bioconjugate and enhance its solubility. nih.gov

The functionalization of nucleic acids is critical for applications in diagnostics, therapeutics (e.g., antisense oligonucleotides), and nanotechnology. The this compound linker offers several potential avenues for oligonucleotide conjugation.

The phosphonic acid group is a structural analog of the native phosphate groups that form the backbone of DNA and RNA. acs.org This allows for its integration into nucleic acid chemistry in several ways:

Solid-Phase Synthesis: H-phosphonate chemistry is a foundational method for the chemical synthesis of oligonucleotides. nih.govwikipedia.orgbeilstein-journals.org A linker like this compound, or its protected phosphonate ester form, can be incorporated during automated solid-phase synthesis to introduce a PEG spacer with a terminal phosphonate group. nih.gov

Surface Immobilization: The phosphonic acid group provides a strong anchor to various metal oxide surfaces. An oligonucleotide functionalized with this linker can be securely immobilized on substrates like titanium dioxide or iron oxide nanoparticles, which is useful for developing diagnostic biosensors or purification systems.

Labeling and Probes: Fluorescent dyes containing phosphonic acid groups have been successfully conjugated to oligonucleotides to create probes for molecular biology applications. acs.org The PEG component of the linker can improve the solubility and reduce steric hindrance of the attached label.

The process often involves using the phosphonate ester form of the linker during synthesis, which is later deprotected to yield the free phosphonic acid. beilstein-journals.org

The design of this compound as a bioconjugate reagent is based on its heterobifunctional nature. The methoxy-PEG end is chemically stable and primarily serves to confer hydrophilicity and biocompatibility. nih.gov The phosphonic acid end provides a reactive or binding site. beilstein-journals.org

The synthesis of this compound typically involves a multi-step process:

Preparation of the PEG-Alkyl Component: A precursor molecule containing the tetraethylene glycol (PEG4) chain and the eight-carbon spacer is prepared. This often starts with commercially available PEG derivatives. researchgate.net

Introduction of the Phosphonate Group: A phosphonate ester is introduced onto the alkyl end of the precursor. Common methods for forming the crucial phosphorus-carbon bond include the Michaelis–Arbuzov or Michaelis–Becker reactions, which react a trialkyl phosphite (B83602) or a dialkyl phosphonate with an alkyl halide. acs.orgd-nb.info Using the diethyl or dimethyl ester of the phosphonic acid is common as these are stable, easily handled intermediates. medkoo.com

Deprotection: The final step is the hydrolysis of the phosphonate esters to yield the free phosphonic acid. A widely used and effective method is the McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. beilstein-journals.orgd-nb.info This method is known for its mild conditions and high yields.

The ethyl ester of the compound, This compound diethyl ester , is a key intermediate and is commercially available. medkoo.comcd-bioparticles.net

| Reagent/Method | Purpose in Synthesis | Reference(s) |

| Michaelis-Arbuzov/Becker Reaction | Formation of the carbon-phosphorus bond to create a phosphonate ester. | acs.org, d-nb.info |

| Bromotrimethylsilane (TMSBr) | Deprotection of the phosphonate ester to yield the final phosphonic acid. | beilstein-journals.org, d-nb.info |

| Diethyl Phosphonate | A common starting material for introducing the phosphonate group. | acs.org |

Functionalization of Nucleic Acids and Oligonucleotides

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs) for Targeted Protein Degradation Research

Perhaps the most significant application of linkers like this compound is in the field of targeted protein degradation, specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). chemsrc.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. broadpharm.comfrontiersin.org

A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy. broadpharm.comprecisepeg.com

The this compound structure embodies several key design principles for PROTAC linkers:

Linker Length and Flexibility: The formation of a stable and productive ternary complex (E3 ligase–PROTAC–target protein) requires the two protein-binding ligands to be held at an optimal distance and orientation. The combined length of the PEG4 and (CH2)8 components provides a substantial and flexible spacer, allowing the PROTAC to adopt the necessary conformation to bridge the two proteins effectively. acs.org Studies have shown that systematically varying linker length is a crucial step in optimizing PROTAC potency. broadpharm.com

Attachment Point: In a typical PROTAC application, the phosphonic acid group would likely be modified or replaced with a functional handle (e.g., a carboxylic acid, amine, or alkyne) to facilitate covalent attachment to one of the two ligands during PROTAC synthesis. frontiersin.org The methoxy-capped end is inert, so the phosphonic acid terminus is the point of chemical modification and subsequent conjugation.

The combination of a flexible alkyl chain and a hydrophilic PEG unit makes this type of linker a versatile and effective choice in the rational design of novel PROTACs. acs.org

| Linker Feature | Design Principle/Advantage in PROTACs | Reference(s) |

| PEG Component | Increases hydrophilicity, improves solubility, and can enhance cell permeability. | precisepeg.com |

| Alkyl/PEG Combination | Provides optimal, flexible spacing to facilitate stable ternary complex formation. | broadpharm.com, acs.org |

| Overall Structure | Allows for systematic variation of linker length, a key optimization parameter. | broadpharm.com |

Once a PROTAC is synthesized using a linker like this compound, it must be evaluated in a series of in vitro assays to confirm its mechanism of action and quantify its potency. These studies are essential for understanding the structure-activity relationship and guiding further optimization.

Key in vitro assays for PROTAC evaluation include:

Ternary Complex Formation Assays: Techniques such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) are used to confirm that the PROTAC can successfully induce and stabilize the formation of the ternary complex between the target protein and the E3 ligase.

Ubiquitination Assays: After confirming complex formation, it is necessary to show that this proximity leads to the functional transfer of ubiquitin to the target protein. This is often assessed using Western blotting with antibodies specific for ubiquitin, or by in vitro ubiquitination reactions with purified components of the ubiquitin-proteasome system.

Protein Degradation Assays: The ultimate functional readout is the degradation of the target protein within cells. Cultured cells are treated with the PROTAC at various concentrations, and the level of the target protein is measured. Common techniques include:

Western Blot: A semi-quantitative method to visualize the decrease in protein levels.

In-Cell Western (ICW) or HTRF: More quantitative, higher-throughput immunoassays to measure protein levels.

Mass Spectrometry (Proteomics): A global approach to confirm the specific degradation of the target protein without affecting the levels of other proteins.

From these degradation assays, key parameters such as the DC₅₀ (concentration of PROTAC that causes 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achieved) are determined. thermofisher.com These values are critical for comparing the potency of different PROTACs, such as those constructed with linkers of varying lengths or compositions.

Molecular Design Principles for PROTAC Architectures Incorporating this compound

Development of Research Probes for Advanced Imaging and Diagnostics

The adaptability of the this compound linker is pivotal in creating highly specific and stable probes for non-invasive imaging and diagnostic applications. It serves as a molecular bridge, connecting imaging moieties to nanoparticles or other targeting agents while enhancing their biocompatibility and stability in physiological environments.

The phosphonate group of this compound and similar phosphonate-PEG linkers serves as an effective anchor for chelating metal ions, a fundamental requirement for many contrast agents used in Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). axispharm.com This capability is leveraged in the surface functionalization of inorganic nanoparticles, such as iron oxides, which are of significant interest for medical imaging. nih.gov

In the context of MRI, superparamagnetic iron oxide nanoparticles (SPIONs) are often used as T1 or T2 contrast agents. The phosphonic acid terminus of the linker forms a strong, multidentate bond with the metal oxide surface of the nanoparticle. researchgate.net This stable attachment is crucial for creating a durable coating. The PEG portion of the molecule extends into the surrounding aqueous environment, providing several key benefits:

Colloidal Stability: The hydrophilic PEG chains prevent the nanoparticles from aggregating in biological media, which is essential for their use in vivo. nih.gov

Biocompatibility: PEGylation is a well-established method to create a "stealth" effect, reducing non-specific protein adsorption and recognition by the immune system. researchgate.net

Enhanced Relaxivity: For T1-weighted MRI contrast agents, a high longitudinal relaxivity (r1) is desirable. Studies on bisphosphonate-anchored PEGylation of ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs) have shown that this functionalization can lead to high r1 values (e.g., 9.5 mM⁻¹ s⁻¹) and a low r2/r1 ratio, making them effective T1 agents. nih.gov

For PET imaging, which relies on the detection of radionuclides, the phosphonate group can similarly anchor chelating agents that sequester positron-emitting metals like Gallium-68 (⁶⁸Ga) or Zirconium-89 (⁸⁹Zr) to a nanoparticle's surface. The this compound acts as a spacer, preventing the radionuclide from interacting undesirably with the nanoparticle core while ensuring the entire construct remains stable and biocompatible. The ability of the phosphonate group to form stable bonds with various metal ions is a key attribute in the design of these multimodal imaging agents. axispharm.com

Table 1: Properties of Phosphonate-PEG Functionalized Iron Oxide Nanoparticles for MRI

| Property | Description | Significance in Pre-Clinical Imaging | Reference |

|---|---|---|---|

| Anchor Group | Phosphonic Acid (-PO(OH)₂) | Forms strong, stable, multidentate bonds with metal oxide surfaces (e.g., Fe₃O₄, γ-Fe₂O₃). | researchgate.net |

| Linker/Spacer | m-PEG4-(CH2)8 | Provides colloidal stability, reduces protein adsorption ("stealth" effect), and improves biocompatibility. | nih.govresearchgate.net |

| Application | MRI Contrast Agent | Functionalized nanoparticles act as T1 or T2 agents for enhanced anatomical and functional imaging. | nih.gov |

| Observed r1 Relaxivity | Up to 9.5 mM⁻¹ s⁻¹ (for similar constructs) | High r1 relaxivity is characteristic of an effective T1 contrast agent, providing brighter signals in images. | nih.gov |

The this compound molecule is an excellent heterobifunctional linker for synthesizing fluorescent and radiometric probes. Its structure allows for the covalent attachment of a reporter tag (like a fluorophore or a chelator for a radionuclide) at one end, while the phosphonic acid group at the other end anchors the entire probe to a specific surface or nanoparticle.

The synthesis of such probes often involves a multi-step process where the terminal methoxy (B1213986) group of the PEG chain is replaced with a reactive functional group, such as an amine or an azide (B81097). This allows for straightforward conjugation to a wide variety of imaging molecules using well-established bioconjugation techniques, like click chemistry. uantwerpen.be For instance, a PEG-phosphonic acid linker bearing a terminal azide can be efficiently reacted with a fluorophore or a chelator containing an alkyne group via a Huisgen 1,3-dipolar cycloaddition. uantwerpen.be

Research has demonstrated the synthesis of PEGylated derivatives of phosphonated tetrathiatriarylmethyl (TAM) radicals, which are probes used for Electron Paramagnetic Resonance (EPR) imaging to measure pH and oxygen levels. In these constructs, PEGylation was shown to prevent the undesirable interaction of the probe with albumin and improve its biocompatibility, which is crucial for in vivo applications. Similarly, fluorescent dyes can be attached to create optical imaging probes. The phosphonic acid group enables these probes to be strongly tethered to metal oxide surfaces, creating stable, functionalized materials for cell tracking or targeted imaging in preclinical models. nih.gov

Chelation of Metal Ions for Pre-Clinical Contrast Agent Development (e.g., MRI, PET)

Engineering of Advanced Biomaterials and Biosensor Architectures for In Vitro Studies

The ability of this compound to form dense, well-ordered self-assembled monolayers (SAMs) on various metal oxide substrates is fundamental to its use in advanced biomaterials and biosensors. These surfaces are critical for in vitro studies where controlling the interface between a synthetic material and a biological system is paramount.

Phosphonic acids show a strong affinity for metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), iron oxide (γ-Fe₂O₃), and cerium oxide (CeO₂). researchgate.net When this compound molecules are applied to these surfaces, the phosphonic acid headgroups spontaneously organize and bind to the oxide layer, creating a robust, covalently anchored monolayer. The alkyl chain ((CH₂)₈) contributes to the stability and packing density of the SAM, while the PEG chains orient away from the surface.

This architecture creates a biomimetic and bio-inert surface. The densely packed PEG chains form a brush-like layer that effectively repels the non-specific adsorption of proteins and cells. researchgate.net This "anti-fouling" property is essential for the development of reliable biosensors, as it minimizes background noise and ensures that the sensor only responds to the specific analyte of interest.

In biosensor design, these PEGylated surfaces can be further functionalized. By using a heterobifunctional linker that includes a reactive group at the end of the PEG chain (e.g., an amine or carboxyl group), specific biorecognition elements like antibodies, enzymes, or nucleic acids can be covalently attached. This allows for the creation of highly specific sensor architectures for in vitro diagnostics. For example, a quartz crystal microbalance (QCM) study demonstrated that surfaces coated with phosphonic acid-PEG copolymers exhibit excellent resistance to protein adsorption, a key requirement for high-sensitivity sensing platforms. researchgate.net

Table 2: Application of this compound in Biomaterial and Biosensor Engineering

| Feature | Substrate Material | Mechanism/Property | In Vitro Application | Reference |

|---|---|---|---|---|

| Surface Anchoring | Metal Oxides (TiO₂, Al₂O₃, Fe₂O₃) | Strong multidentate binding of the phosphonic acid group to the substrate surface. | Creation of stable, functionalized surfaces for long-term experiments. | researchgate.net |

| Anti-Fouling | Various | Formation of a dense, hydrated PEG layer that sterically hinders protein and cell adsorption. | Reducing non-specific background signals in biosensors; creating biocompatible implant coatings. | researchgate.net |

| Biomolecule Immobilization | Functionalized Surfaces | Covalent attachment of antibodies, enzymes, etc., to the terminal end of the PEG chain. | Development of specific immunosensors, enzyme-based assays, and DNA microarrays. | uantwerpen.be |

| Platform | Biosensors (e.g., QCM, SPR) | SAMs create a defined and controllable interface for detecting binding events. | High-sensitivity, real-time analysis of biomolecular interactions for research and diagnostics. | researchgate.net |

Integration in Advanced Materials Science and Engineering

Modification of Solid-State Electrolyte Interfaces

Improving Interfacial Contact and Ionic Conductivity in Battery Systems (e.g., Lithium-Ion Batteries)

In the context of lithium-ion batteries, particularly those employing solid-state electrolytes like lithium lanthanum zirconium oxide (LLZO), m-PEG phosphonic acids play a crucial role. The phosphonic acid group can strongly bind to the surface of the LLZO electrolyte. This surface modification can lead to the formation of a membrane that enhances the interfacial contact between the electrolyte and the lithium metal anode.

| Parameter | Effect of m-PEG Phosphonic Acid Modification | Reference |

| Interfacial Contact | Improved | |

| Ionic Conductivity | Increased | |

| Cyclability | Enhanced |

Fabrication of Functional Thin Films and Nanocoatings

The self-assembly properties of m-PEG4-(CH2)8-phosphonic acid make it an excellent candidate for the fabrication of functional thin films and nanocoatings on various substrates, particularly metal oxides. The phosphonic acid headgroup serves as a robust anchor to the surface, while the PEG tail can be tailored to impart specific functionalities.

These self-assembled monolayers (SAMs) can be used to modify the surface energy, wettability, and biocompatibility of materials. For instance, the hydrophilic nature of the PEG chain can be utilized to create surfaces that resist non-specific protein adsorption, which is a critical requirement for biomedical implants and biosensors. The length of the PEG chain and the alkyl spacer can be varied to precisely control the thickness and density of the resulting nanocoating.

Role in the Design and Synthesis of Advanced Composite Materials

While direct applications of this compound in the bulk synthesis of advanced composite materials are less commonly documented in publicly available research, its role as a surface modifier for fillers and reinforcing agents is significant. In polymer matrix composites, for example, the compatibility between the inorganic filler (e.g., metal oxide nanoparticles) and the organic polymer matrix is paramount for achieving desired mechanical and thermal properties.

By treating the surface of nanoparticles with this compound, a stable organic layer is formed that can improve their dispersion within the polymer matrix and enhance the interfacial adhesion between the two phases. The phosphonic acid ensures a strong bond to the nanoparticle surface, while the PEG and alkyl chains can entangle with the polymer matrix, providing a more robust interface. This can lead to composite materials with improved tensile strength, toughness, and thermal stability.

Computational and Theoretical Investigations of M Peg4 Ch2 8 Phosphonic Acid Systems

Molecular Dynamics Simulations of Surface Adsorption and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For m-PEG4-(CH2)8-phosphonic acid, MD simulations elucidate the dynamic process of how individual molecules adsorb onto a surface and subsequently organize into ordered structures, known as self-assembled monolayers (SAMs).

Detailed research findings from MD simulations on analogous phosphonic acid systems reveal a multi-stage self-assembly process. researchgate.net Initially, when molecules arrive at the substrate from a solvent, they exist in a disordered, "vapor-like" phase with significant mobility. researchgate.net As surface coverage increases, intermolecular interactions, primarily van der Waals forces between the alkyl chains and hydrogen bonding involving the PEG chains, drive the molecules into a more condensed, "liquid-like" phase. researchgate.net Over time, typically on the nanosecond scale in simulations, the system evolves towards a "solid-like," well-ordered monolayer. rsc.org

Simulations show that the final structure and density of the SAM are influenced by several factors, including the choice of solvent and the nature of the substrate. researchgate.netrsc.org The phosphonic acid headgroup serves as a robust anchor to the surface, while the (CH2)8 alkyl spacer and the PEG4 chain extend away from it. The collective orientation and tilt of these chains define the thickness and surface properties of the resulting monolayer. MD simulations can track key parameters like the tilt angle of the molecules relative to the surface normal and the packing density. rsc.org For example, simulations of octadecyl phosphonic acid (ODPA) on alumina (B75360) have determined average molecular densities of approximately 4.8 to 5.1 molecules per square nanometer. rsc.org

| Parameter | Typical Value / Description | Significance |

|---|---|---|

| Simulation Code | DLPOLY, GROMACS, LAMMPS | Specifies the software package used for the simulation. rsc.org |

| Force Field | COMPASS, CHARMM, AMBER | A set of parameters defining the potential energy of the system, crucial for accurate simulation. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of processes that can be observed, from initial adsorption to monolayer ordering. rsc.org |

| Average Molecular Density | ~4.5 - 5.5 molecules/nm² | Indicates the packing efficiency of the molecules in the final SAM. rsc.org |

| Alkyl Chain Tilt Angle | 25-35° from surface normal | Describes the average orientation of the molecules, affecting monolayer thickness and order. |

Density Functional Theory (DFT) Studies of Phosphonic Acid Binding Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining the most stable binding configurations and energies of molecules adsorbed on surfaces. For this compound, DFT calculations focus on the interaction between the phosphonic acid headgroup and the atoms of a metal oxide substrate, such as titanium dioxide (TiO2) or aluminum oxide (Al2O3). uhasselt.beacs.org

Research has shown that the phosphonic acid group can bind to oxide surfaces in several distinct modes:

Monodentate: One oxygen atom from the phosphonic acid group forms a bond with a metal atom on the surface. acs.orguba.ar

Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two surface metal atoms. This is often found to be the most stable configuration on common surfaces like anatase TiO2(101). uhasselt.beacs.org

Tridentate: All three oxygen atoms of the deprotonated phosphonate (B1237965) group coordinate with surface metal atoms. uhasselt.be

DFT calculations determine the adsorption energy for each potential binding mode. The mode with the most negative (i.e., lowest) adsorption energy is considered the most stable. Studies on various phosphonic acids on anatase TiO2 have consistently shown that bidentate binding is energetically favorable, with adsorption energies typically in the range of -40 to -80 kcal/mol. cnr.it The precise energy depends on factors like the level of theory used, the specific surface facet, and the presence of co-adsorbed molecules like water. acs.orgcnr.it These calculations provide a static, minimized-energy picture of the crucial anchor-surface bond that initiates SAM formation.

| Binding Mode | Substrate | Typical Adsorption Energy (kcal/mol) | Reference Finding |

|---|---|---|---|

| Monodentate | Anatase (101) | -35 to -50 | Considered a possible but often less stable binding mode than bidentate. acs.org |

| Bidentate (Bridging) | Anatase (101) | -40 to -80 | Frequently identified as the most stable adsorption configuration. acs.orgcnr.it |

| Tridentate | Anatase (001) | -60 to -85 | Possible on reactive surfaces like anatase (001) but not on the more common (101) surface. uhasselt.be |

Modeling of PEG Chain Conformation and Interactions at Material Interfaces

Once the this compound molecule is anchored to a surface, the conformation of its PEG4 tail becomes critical to the interface's properties. Computational modeling, including both MD and coarse-grained (CG) simulations, is used to predict the behavior of these PEG chains. nih.govmdpi.com

The conformation of grafted PEG chains is primarily governed by their length and the surface grafting density. nih.gov Two principal regimes are described by the de Gennes model:

Mushroom Regime: At low grafting densities, individual PEG chains have sufficient space to adopt a coiled, mushroom-like shape.

Brush Regime: At higher grafting densities, steric repulsion forces the chains to stretch away from the surface, forming a denser "brush" structure. nih.gov

| Property | Controlling Factor | Description & Significance |

|---|---|---|

| Conformation Regime | Grafting Density, Chain Length | Transitions from "mushroom" (low density) to "brush" (high density), affecting layer thickness and function. nih.gov |

| Radius of Gyration (Rg) | Chain Length (MW) | A measure of the polymer chain's size in solution or at an interface. Increases with chain length. researchgate.net |

| Layer Thickness (L) | Grafting Density, Chain Length | In the brush regime, the layer is thicker and provides a more effective steric barrier. nih.gov |

| Hydration Shell | PEG-Water Interactions | The structured layer of water around the PEG chain is believed to be key to its antifouling properties. researchgate.net |

In Silico Prediction of Molecular Interactions within Complex Research Systems

Beyond studying the molecule in isolation, computational methods are used to predict how this compound functions as a component within more complex systems, such as drug delivery nanoparticles, biosensors, or Proteolysis Targeting Chimeras (PROTACs).

Interactions with Biomolecules: MD simulations can model the interaction between a surface functionalized with these PEG linkers and proteins. nih.govnih.gov These simulations are crucial for understanding the formation of the "protein corona," a layer of proteins that adsorbs to nanoparticles in biological fluids. mdpi.com The PEG chain is designed to minimize this adsorption, and simulations can quantify its effectiveness by calculating the binding free energy of various proteins to the PEGylated surface. nih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the computed structural and electronic properties of a molecule and its macroscopic properties. researchgate.netuaeh.edu.mx For a series of phosphonate derivatives, QSPR can be used to predict properties like binding affinity to a specific receptor or even toxicity. nih.govnih.gov DFT-calculated descriptors, such as molecular volume, orbital energies (HOMO/LUMO), and charge distributions, serve as inputs for these predictive models. researchgate.netoatext.com

System-Level Modeling: Multiscale modeling approaches can integrate data from the quantum (DFT), atomistic (MD), and coarse-grained levels to simulate the behavior of an entire system, such as a PEGylated nanoparticle interacting with a cell membrane. nih.govresearchgate.net These models can predict how the linker contributes to the nanoparticle's stability, circulation time, and cellular uptake, providing invaluable guidance for rational design in nanomedicine.

| Method | Predicted Property / Interaction | Application Context |

|---|---|---|

| Molecular Dynamics (MD) | Protein-surface interaction, protein corona formation | Predicting the biocompatibility and stealth properties of functionalized nanoparticles. mdpi.com |

| Coarse-Grained (CG) MD | Nanoparticle self-assembly, membrane translocation | Simulating large-scale phenomena in drug delivery systems. nih.gov |

| DFT / QSPR | Binding affinity, toxicity, reactivity | Designing linkers with optimal properties for PROTACs or predicting the biological impact of phosphonates. researchgate.netnih.gov |

| Steered MD (SMD) | Binding/unbinding forces | Calculating the force required to pull a ligand from a receptor, quantifying binding strength. |

Future Research Directions and Emerging Paradigms for M Peg4 Ch2 8 Phosphonic Acid

Development of Sustainable and Scalable Synthetic Pathways

Current synthetic routes to m-PEG4-(CH2)8-phosphonic acid and similar functionalized phosphonic acids often rely on traditional multi-step chemical processes, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, followed by hydrolysis. rsc.orgchemrxiv.org These methods can be effective on a lab scale but often present challenges for large-scale, environmentally friendly production.

Future research will prioritize the development of "green" and scalable synthetic protocols. One promising avenue is the use of polyethylene (B3416737) glycol (PEG) as an environmentally benign reaction medium, which can enhance reaction rates and simplify product isolation. frontiersin.orgnih.gov For instance, a protocol using a PEG-400/KI catalytic system has been shown to be effective for synthesizing benzyl (B1604629) phosphonates at room temperature, avoiding volatile and toxic organic solvents. frontiersin.orgnih.gov Exploring similar systems for alkyl phosphonates could lead to more sustainable manufacturing processes.

Additionally, researchers are investigating scalable, one-pot syntheses. For example, a palladium-catalyzed Heck coupling of aryl halides with vinyl phosphonic acid has been developed for the direct synthesis of styryl phosphonic acids, eliminating the harsh hydrolysis step required in traditional two-step methods. Adapting such catalytic strategies for the synthesis of PEGylated alkyl phosphonic acids could significantly improve efficiency and scalability. ugent.be

Key areas for future synthetic research include:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis for higher selectivity and milder reaction conditions.

Flow Chemistry: Transitioning from batch to continuous flow processes to enhance control, safety, and scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Exploration of Novel Surface Functionalization Techniques and Architectures

The ability of the phosphonic acid group to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₂O₃, ITO) is a cornerstone of its utility. researchgate.netnih.govspecificpolymers.com These SAMs are critical for tailoring interfacial properties. rsc.org Future work will move beyond simple monolayer formation to create more complex and functional surface architectures.